molecular formula C12H16O3 B14771036 3-Ethyl-4-isopropoxybenzoic acid

3-Ethyl-4-isopropoxybenzoic acid

Cat. No.: B14771036
M. Wt: 208.25 g/mol
InChI Key: JDPWVWWLAVDCGA-UHFFFAOYSA-N
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Description

3-Ethyl-4-isopropoxybenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, characterized by the presence of ethyl and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base, followed by the introduction of an ethyl group via Friedel-Crafts alkylation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of reactive chemicals and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethyl-4-isopropoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-isopropoxybenzoic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Isopropoxybenzoic acid: Lacks the ethyl group, leading to different chemical properties.

    3-Ethylbenzoic acid: Lacks the isopropoxy group, resulting in distinct reactivity.

    4-Ethoxybenzoic acid: Contains an ethoxy group instead of an isopropoxy group, affecting its chemical behavior.

Uniqueness: 3-Ethyl-4-isopropoxybenzoic acid is unique due to the presence of both ethyl and isopropoxy groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-ethyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C12H16O3/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

JDPWVWWLAVDCGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)OC(C)C

Origin of Product

United States

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